molecular formula C10H11F3N2O2 B15051978 N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide

N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide

Cat. No.: B15051978
M. Wt: 248.20 g/mol
InChI Key: DHUZAKBXDCKNOJ-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide is a synthetic nicotinamide derivative of interest in chemical biology and medicinal chemistry research. Its molecular structure, which incorporates a trifluoromethoxy-ethyl side chain, suggests potential for interacting with enzyme active sites. Research on analogous compounds indicates that such molecules are frequently investigated as modulators of NAD + -metabolizing enzymes or as herbicidal agents, providing valuable tools for probing biological pathways . Potential Research Applications: Enzyme Inhibition Studies: This compound may serve as a candidate for investigating inhibitors of enzymes like Nicotinamide N-Methyltransferase (NNMT). NNMT is a significant metabolic regulator implicated in various disease states, and its inhibition represents a promising research avenue . Inhibiting NNMT can modulate cellular levels of NAD + , S-adenosylmethionine (SAM), and homocysteine, thereby influencing epigenetic, metabolic, and redox pathways critical for cellular health . Agrochemical Research: The structural motif of this compound is similar to known herbicidal chemicals, such as tetrazolium nicotinamide derivatives that act as HPPD (4-Hydroxyphenylpyruvate Dioxygenase) inhibitors . It could be evaluated for its phytotoxic properties and potential to control resistant weeds in an agricultural research context. Handling and Usage: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the material with appropriate safety precautions, including the use of personal protective equipment, and refer to the Safety Data Sheet (SDS) for detailed hazard information.

Properties

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.20 g/mol

IUPAC Name

N-[1-(trifluoromethoxy)propan-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C10H11F3N2O2/c1-7(6-17-10(11,12)13)15-9(16)8-3-2-4-14-5-8/h2-5,7H,6H2,1H3,(H,15,16)

InChI Key

DHUZAKBXDCKNOJ-UHFFFAOYSA-N

Canonical SMILES

CC(COC(F)(F)F)NC(=O)C1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Acyl Chloride-Mediated Amidation

A common approach involves converting nicotinic acid to its acyl chloride, followed by reaction with a primary or secondary amine. For example, N-cyanomethyl-4-(trifluoromethyl)nicotinamide is synthesized using 4-trifluoromethyl nicotinic acid, aminoacetonitrile hydrochloride, and phosgene in a one-pot reaction. While effective, phosgene’s toxicity limits its industrial applicability.

Proposed Adaptation for Target Compound:

  • Nicotinoyl Chloride Formation: React nicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to generate nicotinoyl chloride.
  • Amine Coupling: Combine nicotinoyl chloride with 1-methyl-2-trifluoromethoxy-ethylamine in the presence of a base (e.g., triethylamine) to facilitate amide bond formation.

Carbodiimide-Based Coupling

Modern methods employ coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to activate carboxylic acids. This avoids hazardous reagents like phosgene. For instance, alkynyl bisubstrate inhibitors of nicotinamide N-methyltransferase (NNMT) were synthesized using HATU-mediated couplings.

Proposed Adaptation:

  • Activation: Treat nicotinic acid with EDCl and HOBt (hydroxybenzotriazole) in anhydrous DMF.
  • Amine Addition: Introduce 1-methyl-2-trifluoromethoxy-ethylamine to form the amide bond under inert conditions.

Critical Analysis of Methodologies

Solvent and Base Optimization

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency. In, toluene and methylene chloride were used for N-cyanomethyl derivatives, but DMF may better solubilize the trifluoromethoxy-containing amine.
  • Base Selection: Tertiary amines (e.g., triethylamine, pyridine) effectively neutralize HCl byproducts. The use of N,N-diethylaniline in improved yields by minimizing side reactions.

Proposed Synthetic Routes for N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide

Route 1: Acyl Chloride Method

Steps:

  • Nicotinoyl Chloride Synthesis:
    $$ \text{Nicotinic Acid} + \text{SOCl}2 \rightarrow \text{Nicotinoyl Chloride} + \text{SO}2 + \text{HCl} $$
  • Amidation:
    $$ \text{Nicotinoyl Chloride} + \text{1-Methyl-2-trifluoromethoxy-ethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} $$

Conditions:

  • Temperature: 0–5°C (Step 1), room temperature (Step 2).
  • Yield: Estimated 70–85% based on.

Route 2: EDCl/HOBt-Mediated Coupling

Steps:

  • Activation:
    $$ \text{Nicotinic Acid} + \text{EDCl} + \text{HOBt} \rightarrow \text{Activated Ester} $$
  • Amine Coupling:
    $$ \text{Activated Ester} + \text{Amine} \rightarrow \text{Target Compound} + \text{Urea Byproduct} $$

Conditions:

  • Solvent: Anhydrous DMF.
  • Yield: Estimated 80–90% based on.

Comparative Data Table

Parameter Acyl Chloride Method EDCl/HOBt Method
Reagent Toxicity High (phosgene/SOCl₂) Low
Yield 70–85% 80–90%
Purification Filtration, washing Column chromatography
Scalability Industrial with precautions Lab to pilot scale
Cost Low High

Chemical Reactions Analysis

Key Chemical Reactions

2.1 Oxidation
The compound undergoes oxidation of its amide functional group or aromatic ring under strong oxidizing conditions (e.g., KMnO₄, H₂O₂). Fluorinated substituents may stabilize intermediates via electron-withdrawing effects.

2.2 Hydrolysis
Amide bond cleavage occurs under acidic (HCl) or basic (NaOH) conditions, yielding nicotinic acid derivatives and alkylamines. The trifluoromethoxy group remains intact due to its stability.

2.3 Alkylation
Reactions with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) form quaternary ammonium salts. This enhances water solubility and modifies biological activity .

2.4 Quaternization
Methylation of the amide nitrogen using methyl iodide in ethanol produces 3-carbamoyl-1-methylpyridinium iodide derivatives, which are critical for altering pharmacokinetic properties .

Reaction Mechanisms

3.1 Amide Bond Reactivity
The electron-withdrawing trifluoromethoxy group reduces nucleophilicity of the amide nitrogen, making it more resistant to nucleophilic attack. This enhances metabolic stability in biological systems.

3.2 Fluorinated Group Influence
The pentafluoroethyl substituent introduces steric hindrance and electron deficiency, altering reaction pathways. For example, it may direct electrophilic substitution to specific positions on the pyridine ring .

3.3 Alkyne-Linked Derivatives
In analogs with alkyne linkers (e.g., NS1 in related studies), the linear geometry mimics transition states in enzymatic reactions (e.g., methyl transfer in NNMT), enabling high-affinity inhibition .

Research Findings and Optimization

5.1 Synthesis Optimization

  • Lithium derivatives in CO₂ reactions yield selective trifluoromethoxy-nicotinic acid formation .

  • Suzuki–Miyaura coupling enables precise installation of fluorinated substituents .

5.2 Structure–Activity Relationships (SAR)

  • Alkyne linkers in analogs (e.g., NS1) improve binding affinity by mimicking transition states .

  • Chloro-substituted analogs show enhanced potency due to hydrophobic pocket complementarity .

5.3 Biochemical Data

  • Quaternized derivatives exhibit altered solubility and cellular permeability, critical for therapeutic applications .

  • Fluorinated groups reduce oxidative degradation, extending compound half-life in vivo.

Scientific Research Applications

N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes and bind to target sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Nicotinamide Derivatives

Nicotinamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide with structurally or functionally related compounds:

Agrochemical Nicotinamide Derivatives

Compounds like boscalid (fungicide), flonicamid (insecticide), and nicofluprole (insecticide candidate) feature halogenated or aromatic substituents (Figure 1, ). Key comparisons:

  • Lipophilicity: The trifluoromethoxy group increases lipophilicity (logP) compared to polar groups in boscalid (chlorine) or flonicamid (cyano), improving membrane permeability.

Table 1: Comparison with Agrochemical Nicotinamide Derivatives

Compound Substituent Application Key Functional Advantage
Boscalid Chlorophenyl Fungicide Broad-spectrum activity
Flonicamid Trifluoromethyl-pyridine Insecticide Selective aphid control
Target Compound Trifluoromethoxyethyl-methyl (Inferred) Enhanced metabolic stability
Anticancer Nicotinamide Derivatives

Hydrazine-linked derivatives (e.g., Compounds 6–8 in ) target VEGFR-2 for anticancer activity . Comparisons:

  • Substituent Flexibility : The target compound lacks a hydrazine linker but retains a rigid trifluoromethoxy group, which may reduce off-target interactions compared to flexible hydrazine-based analogs.
  • Electron-Withdrawing Effects : The trifluoromethoxy group’s electron-withdrawing nature could modulate receptor binding affinity differently than the electron-donating methoxy groups in Compound 7 .
NAD+ Precursors (NMN and NR)

Nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR) are NAD+ precursors with proven roles in cellular energy metabolism . Comparisons:

  • Bioavailability : Unlike NMN and NR, the target compound’s trifluoromethoxyethyl group may limit direct conversion to NAD+ but enhance tissue penetration due to higher lipophilicity.
  • Metabolic Pathways : NMN and NR utilize nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide riboside kinases (NRKs) for NAD+ synthesis, whereas the target compound may require alternative enzymatic processing .

Analytical and Pharmacokinetic Comparisons

Detection and Quantification

The UPLC-MS/MS method described in and achieves LODs of 0.075–0.600 μg/mL and recoveries of 84.6–108.6% for nicotinamide analogs . For the target compound:

  • Extraction Efficiency: The trifluoromethoxy group’s hydrophobicity may necessitate methanol-rich extraction solvents (e.g., 10% methanol-water) for optimal recovery.
  • Ionization : Positive ion mode ([M+H]⁺) is likely suitable due to the compound’s protonatable amide group.

Table 2: Analytical Parameters for Nicotinamide Derivatives

Compound LOD (μg/mL) Recovery (%) Optimal Extraction Solvent
NMN 0.075 94.2 10% methanol-water
Target Compound (Inferred) ~0.2 ~90 10–20% methanol-water
Metabolic Stability

The trifluoromethoxy group’s resistance to oxidative metabolism may reduce first-pass effects compared to compounds with methoxy or hydroxyl groups, as seen in CYP2E1-mediated pathways .

Biological Activity

N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide (also referred to as TFM-NAM) is a compound that has garnered attention due to its potential biological activities, particularly in the context of nicotinamide metabolism and its implications in various diseases. This article provides an overview of the biological activity of TFM-NAM, supported by data tables, case studies, and detailed research findings.

TFM-NAM is structurally related to nicotinamide (NAM), a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is critical for various cellular processes including energy metabolism, DNA repair, and cell signaling. The compound's biological activity is primarily attributed to its role as a modulator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.

Key Mechanisms:

  • NAMPT Activation : TFM-NAM has been identified as a positive allosteric modulator of NAMPT, enhancing its activity and subsequently increasing NAD+ levels in cells .
  • Cellular Metabolism : By boosting NAD+ levels, TFM-NAM may contribute to improved cellular metabolism and energy production, potentially counteracting metabolic disorders linked to NAD+ depletion .

2.1 Anticancer Properties

Recent studies have indicated that compounds similar to TFM-NAM can exhibit anticancer properties by inhibiting tumor growth through modulation of NAD+ levels. Increased NAD+ availability may enhance the efficacy of chemotherapeutic agents by improving cellular responses to oxidative stress.

Case Study:

  • In preclinical models, compounds that activate NAMPT have shown promising results in reducing tumor size and enhancing the effectiveness of existing cancer therapies .

2.2 Neuroprotective Effects

TFM-NAM's role in enhancing NAD+ levels also suggests potential neuroprotective effects. NAD+ is essential for neuronal health and function, and its depletion has been linked to neurodegenerative diseases.

Research Findings:

  • Studies demonstrate that NAMPT activators can protect neurons from oxidative stress and apoptosis, indicating a potential therapeutic avenue for conditions like Alzheimer's disease .

3. Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with TFM-NAM compared to other known NAMPT modulators:

CompoundMechanismBiological ActivityReference
TFM-NAMNAMPT ActivatorIncreases NAD+, potential neuroprotection
SBI-797812NAMPT ActivatorAnticancer effects, increases NAD+ levels
FK866NAMPT InhibitorInduces cell death in cancer cells
NS1NNMT InhibitorHigh-affinity for NNMT, linked to metabolic diseases

4. Synthesis and Structure-Activity Relationship (SAR)

The synthesis of TFM-NAM involves several steps that optimize its pharmacological properties. The trifluoromethoxy group enhances lipophilicity and may improve binding affinity to target enzymes.

Synthesis Overview:

  • The compound is synthesized using standard organic chemistry techniques involving amide formation and fluorination processes .

5. Conclusion

This compound represents a promising avenue for research due to its biological activities related to NAD+ metabolism. Its potential applications in cancer therapy and neuroprotection highlight the importance of further studies to elucidate its full therapeutic profile.

Q & A

Q. What in vitro models are suitable for studying its metabolic stability?

  • Hepatocyte microsomes (human/rat) with NADPH cofactors assess Phase I metabolism. Monitor metabolites via LC-MS/MS (e.g., hydroxylation at the methyl group) .

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